2H-1-Benzopyran-2-one, 4-methyl-7-((2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)oxy)-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

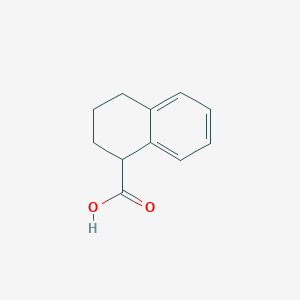

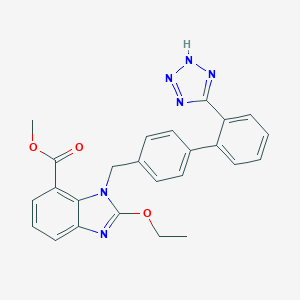

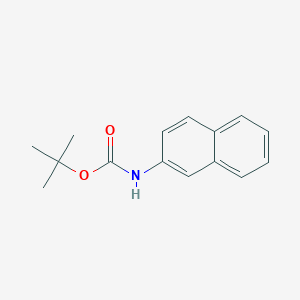

“2H-1-Benzopyran-2-one, 4-methyl-7-((2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)oxy)-” is a chemical compound with the molecular formula C24H26O12 . It has a molecular weight of 506.5 g/mol . The compound is also known by other names such as "4-Methylumbelliferyl 2,3,4,6-Tetra-O-acetyl-β-D-galactopyranoside" .

Molecular Structure Analysis

The compound has a complex structure that includes a benzopyranone (chromenone) core, a methyl group at the 4-position of the chromenone, and a glycosyl group (specifically, a 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl group) attached via an ether linkage at the 7-position of the chromenone . The InChI string of the compound isInChI=1S/C24H26O12/c1-11-8-20(29)35-18-9-16(6-7-17(11)18)34-24-23(33-15(5)28)22(32-14(4)27)21(31-13(3)26)19(36-24)10-30-12(2)25/h6-9,19,21-24H,10H2,1-5H3/t19-,21+,22+,23-,24-/m1/s1 . Physical And Chemical Properties Analysis

The compound has a molecular weight of 506.5 g/mol . It has a XLogP3 value of 1, indicating its partition coefficient between octanol and water, which is a measure of its lipophilicity . The compound has 0 hydrogen bond donors and 12 hydrogen bond acceptors . It also has 11 rotatable bonds .Applications De Recherche Scientifique

Biocatalytic Domino Reaction

This compound has been used in a biocatalytic domino reaction for the synthesis of 2H-1-benzopyran-2-one derivatives . The reaction was catalyzed by alkaline protease from Bacillus licheniformis . This method provides an alternative synthetic method for 2H-1-benzopyran-2-one derivatives .

Aphicide

The compound is a phenolic compound derived from the shikimate pathway and synthesized by various medicinal and aromatic plants . It has been used as an eco-friendly aphicide .

Perfume and Flavor Enhancer

The compound is used as a fixative in perfumes and a flavor enhancer . It’s synthesized by various medicinal and aromatic plants as a parent molecule of a large group of secondary metabolites, namely coumarins .

Pharmacological Properties

Some natural derivatives of 2H-1-benzopyran-2-one (coumarin) have been studied for their physicochemical and pharmacological properties . These include decursinol and obtusifol, which are the most promising compounds for practical applications .

Synthesis of Complex Carbohydrates

The compound [(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl acetate is a protected galactopyranoside useful as a building block for the synthesis of complex carbohydrates . The compound has β-phenylthio and 6-benzyl protecting groups .

Lipopolysaccharide

The compound [(2R,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl acetate is a lipopolysaccharide . It’s part of a freely available dictionary of molecular entities focused on ‘small’ chemical compounds .

Propriétés

IUPAC Name |

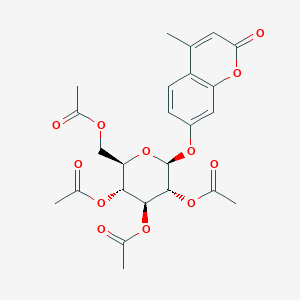

[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26O12/c1-11-8-20(29)35-18-9-16(6-7-17(11)18)34-24-23(33-15(5)28)22(32-14(4)27)21(31-13(3)26)19(36-24)10-30-12(2)25/h6-9,19,21-24H,10H2,1-5H3/t19-,21-,22+,23-,24-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBHHLVBZMNCURY-PFKOEMKTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26O12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80218126 |

Source

|

| Record name | 2H-1-Benzopyran-2-one, 4-methyl-7-((2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)oxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80218126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

506.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2H-1-Benzopyran-2-one, 4-methyl-7-((2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)oxy)- | |

CAS RN |

67909-25-5 |

Source

|

| Record name | 2H-1-Benzopyran-2-one, 4-methyl-7-((2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)oxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067909255 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-1-Benzopyran-2-one, 4-methyl-7-((2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)oxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80218126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[3-Methoxy-4-(sulfooxy)phenyl]propanoic acid](/img/structure/B30615.png)

![1-(4-[2-Hydroxy-3-(isopropylamino)propoxy]-1H-indol-1-yl)-3-(isopropylamino)-2-propanol](/img/structure/B30642.png)